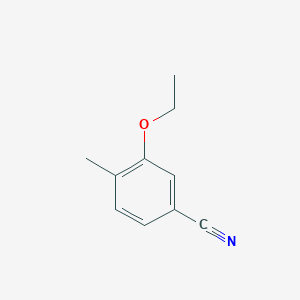
5-Formyl-2-methoxybenzonitrile
Übersicht
Beschreibung
5-Formyl-2-methoxybenzonitrile is a chemical compound with the molecular formula C9H7NO2 . It is often used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of 5-Formyl-2-methoxybenzonitrile involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 0 - 20℃ for 5 hours . The mixture is then poured into water and stirred for 15 minutes. The resulting solid is filtered, washed with water, and dried to give 3-cyano-4-methoxybenzonitrile .Molecular Structure Analysis
The InChI code for 5-Formyl-2-methoxybenzonitrile is 1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Formyl-2-methoxybenzonitrile is a powder with a melting point of 70-72°C . Its molecular weight is 161.16 g/mol .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Nonlinear Optical Properties
The study of closely related compounds to 5-Formyl-2-methoxybenzonitrile has demonstrated significant interest in the field of spectroscopy and nonlinear optical (NLO) properties. For instance, research on 5-Bromo-2-methoxybenzonitrile through Density Functional Theory (DFT) calculations has highlighted its potential in frequency doubling and Second Harmonic Generation (SHG), indicating the NLO applications of such compounds (Kumar & Raman, 2017). These findings suggest that derivatives of methoxybenzonitrile, including 5-Formyl-2-methoxybenzonitrile, could possess valuable spectroscopic characteristics and NLO capabilities, relevant for optical and electronic applications.
Corrosion Inhibition
Another avenue of scientific research application for compounds like 5-Formyl-2-methoxybenzonitrile is in the domain of corrosion inhibition. Studies have demonstrated that derivatives of 2-aminobenzene-1,3-dicarbonitriles serve as effective green corrosion inhibitors for metals, showcasing high inhibition efficiencies (Verma, Quraishi, & Singh, 2015). This implies that structurally similar compounds to 5-Formyl-2-methoxybenzonitrile could be explored for their corrosion inhibitive properties, potentially offering environmentally friendly solutions for metal protection in acidic environments.
Chemosensors for Metal Ions
Compounds structurally related to 5-Formyl-2-methoxybenzonitrile have been explored as chemosensors for metal ion detection. Studies on salicylaldehydes derivatives have revealed their selectivity towards Cu2+ ions, enabling their application in the visual detection of these ions in various media (Gao et al., 2014). This suggests the potential of 5-Formyl-2-methoxybenzonitrile derivatives in developing sensitive and selective chemosensors for the detection and quantification of specific metal ions, which is crucial in environmental monitoring and biomedical diagnostics.
Electrosynthesis of Aryl Nitriles
Research on the electro-oxidation cyanation of p-methoxybenzyl alcohol, closely related to the compound of interest, has provided insights into novel synthetic pathways for aryl nitriles, achieving high yields under optimized conditions (Cao et al., 2019). This highlights the relevance of 5-Formyl-2-methoxybenzonitrile in the field of synthetic organic chemistry, particularly in the development of new methods for synthesizing aryl nitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
5-formyl-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIULCZQFGZTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306065 | |
| Record name | 5-Formyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxybenzonitrile | |
CAS RN |
21962-50-5 | |
| Record name | 5-Formyl-2-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formyl-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

